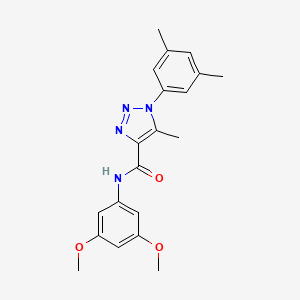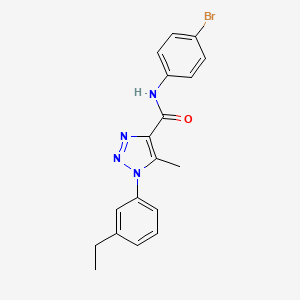![molecular formula C23H16N4OS B6518021 N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide CAS No. 863593-54-8](/img/structure/B6518021.png)
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide” is a chemical compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazole derivatives are known for their wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridines involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazolo[5,4-b]pyridine core . This core structure is a key structural unit for its biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[5,4-b]pyridines include the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . The reaction mechanism involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .Aplicaciones Científicas De Investigación
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide has been studied extensively in the scientific research field, and has been found to be useful in a variety of applications. One of the most promising applications is its use as an antifungal agent. This compound has been found to be effective against a number of different fungi, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. It has also been studied as a potential treatment for cancer, and has been found to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. Additionally, this compound has been studied as a potential treatment for Alzheimer’s disease, and has been found to reduce the amyloid beta peptide aggregation in animal models.
Mecanismo De Acción
The exact mechanism of action of N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes involved in the synthesis of proteins and other molecules. In particular, it has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the synthesis of proteins. Additionally, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in the replication of DNA.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of certain enzymes involved in the synthesis of proteins and other molecules. Additionally, this compound has been found to inhibit the growth of several types of cancer cells, as well as reduce the amyloid beta peptide aggregation in animal models. It has also been found to possess antifungal activity, and has been found to be effective against a number of different fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, as it can be synthesized using several different methods. Additionally, it is a relatively stable compound, meaning that it can be stored and used for a long period of time without degradation. However, one of the main limitations of this compound is that it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its relatively low solubility in organic solvents can make it difficult to use in certain experiments.
Direcciones Futuras
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide has a number of potential future directions. One of the most promising is its potential use as an antifungal agent. Additionally, its potential use as a treatment for cancer and Alzheimer’s disease is also an area of interest. Additionally, further research into its mechanism of action, as well as its biochemical and physiological effects, could lead to new applications for this compound. Finally, further research into its solubility in different solvents could lead to new ways of utilizing this compound in lab experiments.
Métodos De Síntesis
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide can be synthesized using several different methods. The most common method is the condensation reaction of 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline and quinoline-2-carboxaldehyde. This reaction takes place in aqueous solution at room temperature, and yields this compound as the major product. Other methods of synthesis include the reaction of 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline and quinoline-2-carboxylic acid, as well as the reaction of 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline and quinoline-2-carboxylic ester.
Propiedades
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4OS/c1-14-16(22-27-20-10-5-13-24-23(20)29-22)7-4-9-17(14)26-21(28)19-12-11-15-6-2-3-8-18(15)25-19/h2-13H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKFSYGSOBAIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=NC3=CC=CC=C3C=C2)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517947.png)






![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)
![1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518056.png)
![1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518063.png)